

4-Amino-2-hydroxypyridine CAS number 38767-72-5

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Compound of Interest

Compound Name: 4-Amino-2-hydroxypyridine

Cat. No.: B139459

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An In-Depth Technical Guide to **4-Amino-2-hydroxypyridine** (CAS: 38767-72-5)

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists working with **4-Amino-2-hydroxypyridine**. Moving beyond a simple data sheet, this guide delves into the structural nuances, reactivity, synthesis, and application of this versatile heterocyclic building block. As a Senior Application Scientist, my objective is to provide not just data, but a framework for strategic experimental design, grounded in the fundamental chemical principles that govern this molecule's behavior. We will explore the critical concept of tautomerism, which dictates its reactivity, and survey its applications as a key intermediate in the development of novel therapeutics and functional materials.

Core Molecular Profile and Physicochemical Properties

4-Amino-2-hydroxypyridine is a colorless crystalline solid organic compound.^[1] Its structure, featuring a pyridine ring substituted with both an amino and a hydroxyl group, makes it a valuable and reactive intermediate in organic synthesis.^[2]

A summary of its key physicochemical properties is presented below for quick reference.

Property	Value	Source
CAS Number	38767-72-5	[3] [4] [5] [6]
Molecular Formula	C ₅ H ₆ N ₂ O	[1] [3] [6]
Molecular Weight	110.11 g/mol	[3] [6]
Melting Point	219-221 °C	[1]
Boiling Point	310.7 ± 35.0 °C (Predicted)	[1] [3]
Density	1.208 ± 0.06 g/cm ³ (Predicted)	[1] [3]
Appearance	Solid, Colorless Crystalline Solid	[1]
Solubility	Soluble in water and some organic solvents	[1]

The Decisive Role of Tautomerism in Reactivity

A foundational concept for any scientist working with hydroxypyridines is tautomerism. For **4-Amino-2-hydroxypyridine**, a prototropic tautomerism exists between the hydroxy (enol) form and the significantly more stable pyridin-2-one (keto/amide) form.[\[7\]](#)[\[8\]](#) In most solvents, the equilibrium heavily favors the aromatic 4-amino-1H-pyridin-2-one tautomer, a preference driven by the stability conferred by the strong C=O bond and delocalization of the nitrogen lone pair into the ring.[\[7\]](#)[\[8\]](#)

This equilibrium is not merely a structural curiosity; it is the primary determinant of the molecule's reactivity. Reaction conditions, particularly solvent polarity and pH, can influence the tautomeric balance and thus the outcome of a chemical transformation.[\[9\]](#) Understanding and controlling this equilibrium is paramount for predictable synthesis.

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis Strategies and Methodologies

The synthesis of substituted pyridines is a core activity in medicinal chemistry.[\[10\]](#) While multiple routes to **4-Amino-2-hydroxypyridine** exist, a common conceptual pathway involves

the construction of the pyridine ring from acyclic precursors. For instance, methods often involve the condensation of β -ketoesters or 1,3-diketones with an ammonia source to build the heterocyclic core.[\[10\]](#)[\[11\]](#)

Generalized Synthetic Protocol: Ring Formation

The following protocol is a generalized representation based on established pyridine synthesis principles. The causality behind these steps lies in the sequential formation of C-N and C-C bonds to construct the heterocyclic ring.

- Step 1: Condensation: A suitable 1,3-dicarbonyl compound is reacted with an amine (e.g., ammonia) to form an enamine intermediate. This step leverages the nucleophilicity of the amine and the electrophilicity of the carbonyl carbons.
- Step 2: Cyclization: The enamine undergoes an intramolecular condensation or is reacted with another carbonyl-containing component. This acid- or base-catalyzed step is designed to form the six-membered ring.
- Step 3: Aromatization: The resulting dihydropyridine intermediate is typically unstable and is oxidized to the aromatic pyridine ring. This is often achieved *in situ* or as a separate step using a mild oxidizing agent.
- Step 4: Functional Group Interconversion: If necessary, precursor functional groups are converted to the final amino and hydroxyl moieties. For example, a nitro group can be reduced to an amine, or an ether can be cleaved to a hydroxyl group.

Purification Protocol

Given its crystalline nature and melting point, recrystallization is the preferred method for purification.

- Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Acetone is a reported solvent.[\[1\]](#)
- Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.
- Filtration (Hot): If insoluble impurities are present, perform a hot filtration to remove them.

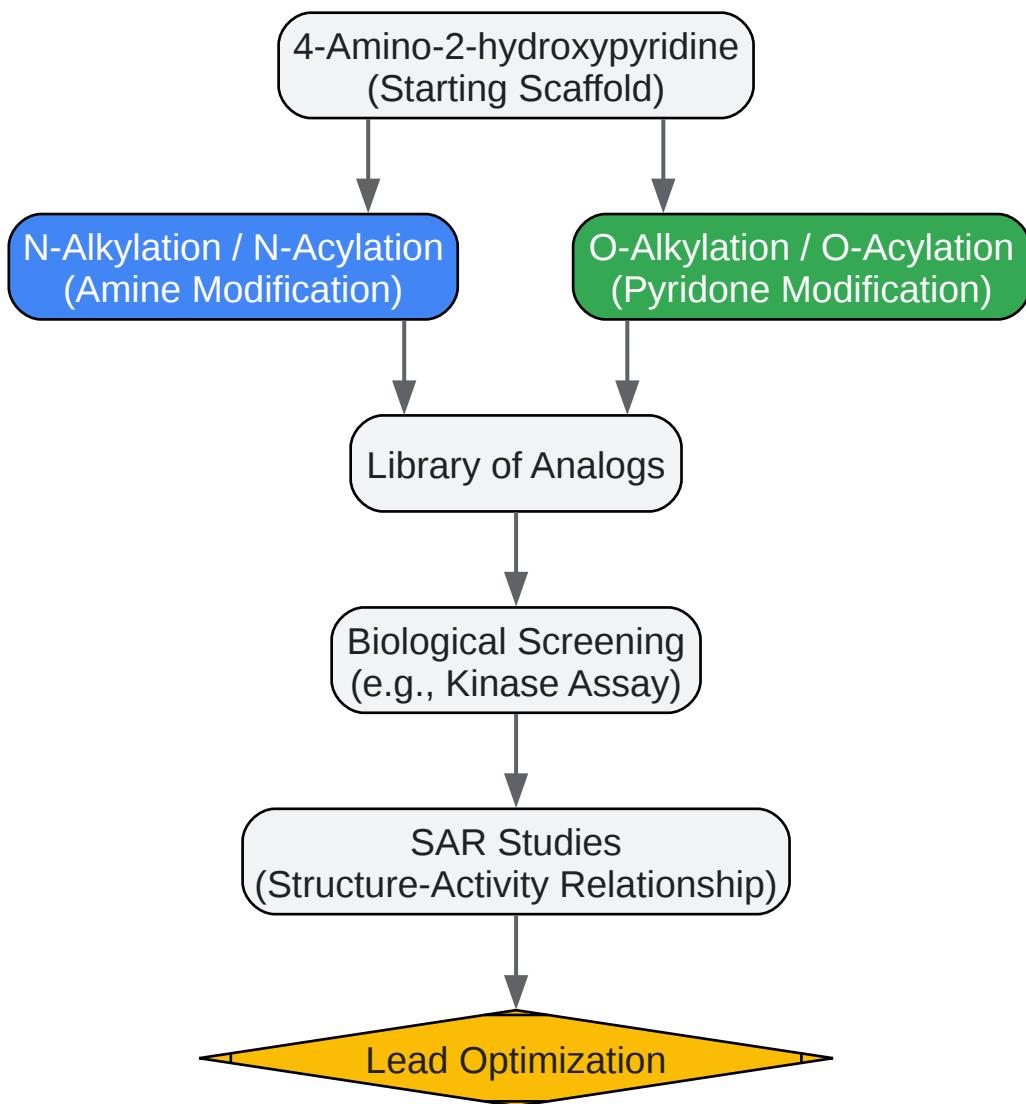
- Crystallization: Allow the solution to cool slowly and undisturbed. The decrease in solubility will cause the pure compound to crystallize.
- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Chemical Reactivity and Applications

The utility of **4-Amino-2-hydroxypyridine** stems from the reactivity of its functional groups and the pyridine core, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.[2][11][12]

- Pharmaceuticals: It serves as a key starting material for a wide range of pharmacologically active molecules, including antibacterial, anti-inflammatory, and anti-tumor drugs.[12] Its scaffold is found in kinase inhibitors, which are crucial in targeted cancer therapy.[11]
- Materials Science: The presence of amino and hydroxyl groups allows it to be incorporated into polymerization reactions to prepare functional polymers with specific optical or electrical properties for use in sensors or OLEDs.[12]
- Coordination Chemistry: With lone pair electrons on its nitrogen and oxygen atoms, the molecule can act as a ligand, coordinating with metal ions to form complexes used in catalysis.[12]

The diagram below illustrates a conceptual workflow where **4-Amino-2-hydroxypyridine** is used as a scaffold in a drug discovery program.



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Caption: Drug discovery workflow using the target scaffold.

Safety, Handling, and Storage

Proper handling of **4-Amino-2-hydroxypyridine** is essential. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[13][14]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	GHS07	Warning / Danger	H301/H302: Toxic or Harmful if swallowed
Skin Irritation	GHS07	Warning	H315: Causes skin irritation
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation

Source:[13][14][15]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.[3][16]
- Eye/Face Protection: Wear tightly fitting safety goggles.[13]
- Skin Protection: Wear chemical-resistant gloves and protective clothing.[3][13][16]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][16]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
- Keep away from oxidizing agents and sources of heat or ignition.[3][16]
- Some suppliers recommend refrigeration and protection from light to maintain product quality.[3][16]

First Aid Measures

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[13][16]

- If on Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[13][16]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13][16]
- If Inhaled: Remove to fresh air. Seek immediate medical attention.[16]

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